Bifenazate

Description

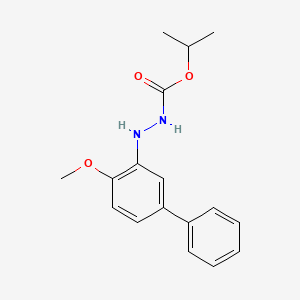

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKTXFWDRXILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032525 | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 240 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.31 g/cu cm at 25 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |

| Record name | Bifenazate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Beige crystalline solid (technical grade) | |

CAS No. |

149877-41-8 | |

| Record name | Bifenazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenazate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-125 °C | |

| Record name | Bifenazate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Bifenazate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of bifenazate, a non-systemic acaricide with a unique mode of action. The information presented herein is intended for research and development purposes, offering detailed experimental protocols, quantitative data, and insights into the chemical processes involved in obtaining high-purity this compound.

Introduction to this compound

This compound is a carbazate-based acaricide effective against a wide range of mite species. Its chemical name is isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1-carboxylate. The compound's mode of action is primarily through the inhibition of the mitochondrial electron transport chain at complex III (cytochrome bc1 complex) at the Qo site. Additionally, there is evidence suggesting that it acts as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors in mites. This dual-pronged mechanism contributes to its efficacy and makes it a valuable tool in mite resistance management research.

Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages concerning starting materials, reaction conditions, and overall yield. This guide details three prominent synthetic strategies.

Synthesis from 4-Methoxybiphenyl

This two-step synthesis is a common and efficient method for producing this compound. It involves the Lewis acid-catalyzed electrophilic aromatic substitution of 4-methoxybiphenyl with diisopropyl azodicarboxylate (DIAD), followed by a decarboxylation reaction.

Step 1: Synthesis of Diisopropyl 1-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1,2-dicarboxylate

-

To a solution of 4-methoxybiphenyl (1.0 g, 5.4 mmol) in dichloromethane (6 mL) at room temperature, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.7 mL).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) (2.1 mL, 5.4 mmol) dropwise over 10 minutes.

-

Allow the reaction to proceed at 0°C, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the hydrazinedicarboxylate intermediate.

Step 2: Synthesis of this compound (Decarboxylation)

-

Prepare a 1:1 mixture of nitromethane and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol.

-

Dissolve the hydrazinedicarboxylate intermediate from Step 1 in the solvent mixture.

-

Add aluminum chloride (AlCl₃) as a catalyst.

-

Heat the reaction mixture with stirring, monitoring for completion by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

| Step | Product | Catalyst | Solvent | Yield | Purity |

| 1 | Diisopropyl 1-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine-1,2-dicarboxylate | BF₃·OEt₂ | Dichloromethane | 57% | Post-chromatography |

| 2 | This compound | AlCl₃ | Nitromethane/Fluoroalcohol | 46% | Post-chromatography |

| Overall | This compound | ~26% |

Synthesis from p-Hydroxybiphenyl

This multi-step synthesis offers an alternative route starting from the readily available p-hydroxybiphenyl. The overall yield for this pathway is reported to be over 65%.

-

Nitration: Dissolve p-hydroxybiphenyl in a suitable solvent and react with nitric acid to yield 4-hydroxy-3-nitrobiphenyl.

-

Methylation: Methylate the hydroxyl group of 4-hydroxy-3-nitrobiphenyl using a methylating agent such as dimethyl sulfate in the presence of a base to give 4-methoxy-3-nitrobiphenyl.

-

Reduction: Reduce the nitro group of 4-methoxy-3-nitrobiphenyl to an amino group using a reducing agent like hydrogen gas with a Raney nickel catalyst, or stannous chloride, to form 3-amino-4-methoxybiphenyl.

-

Diazotization: Convert the amino group of 3-amino-4-methoxybiphenyl to a diazonium salt by reacting with sodium nitrite in an acidic medium at low temperatures.

-

Reduction of Diazonium Salt: Reduce the diazonium salt to a hydrazine derivative using a reducing agent like stannous chloride.

-

Acylation: React the resulting hydrazine derivative with isopropyl chloroformate in the presence of a base such as pyridine to yield this compound.

| Step | Starting Material | Product | Reagents | Yield |

| 1 & 2 | p-Hydroxybiphenyl | 4-methoxy-3-nitrobiphenyl | HNO₃, Dimethyl sulfate | 98.7% (for methylation) |

| 3 | 4-methoxy-3-nitrobiphenyl | 3-amino-4-methoxybiphenyl | H₂, Raney Ni | 93% |

| 4 & 5 | 3-amino-4-methoxybiphenyl | 3-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride | NaNO₂, SnCl₂ | - |

| 6 | 3-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride | This compound | Isopropyl chloroformate, Pyridine | 66-70% |

| Overall | p-Hydroxybiphenyl | This compound | >65% |

Synthesis from 4-Chlorophenol

This six-step synthesis provides another viable route to this compound with a high final purity.

-

Nitration: React 4-chlorophenol with nitric acid to introduce a nitro group.

-

Etherification: Convert the hydroxyl group to a methoxy group using a methylating agent.

-

Reduction: Reduce the nitro group to an amine.

-

Diazonium Salt Formation: Convert the amino group to a diazonium salt.

-

Condensation: React the diazonium salt to form a hydrazine intermediate.

-

Suzuki Cross-Coupling: Couple the intermediate with a suitable boronic acid derivative in the presence of a palladium catalyst to form the biphenyl structure and yield this compound.

| Synthesis Route | Starting Material | Number of Steps | Overall Yield | Final Purity |

| From 4-Chlorophenol | 4-Chlorophenol | 6 | 52.5% | ≥98.7% |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography

Flash column chromatography is an effective method for purifying crude this compound, particularly for the synthesis from 4-methoxybiphenyl.

-

Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

-

Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

-

Analysis and Pooling: Analyze the fractions by TLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds and is particularly useful for the final purification of this compound.

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and ethyl acetate are reported to be effective solvents.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.25 (d, 6H), 3.89 (s, 3H), 4.97 (m, 1H), 6.40 (s, 1H), 6.88 (d, 1H), 7.07 (d, 2H), 7.28 (t, 1H), 7.39 (t, 2H), 7.52 (d, 2H)[1] |

| Mass Spectrometry (ESI+) | m/z: 301.1547 [M+H]⁺. Major fragments at m/z 198.1, 214.1, 256.2.[2][3] |

| Melting Point | 123-125 °C |

| Appearance | White to light brown solid |

Visualizing Synthesis and Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthetic workflows and the proposed mode of action of this compound.

Caption: Synthesis of this compound from 4-Methoxybiphenyl.

Caption: Multi-step Synthesis of this compound from p-Hydroxybiphenyl.

Caption: Proposed Dual Mode of Action of this compound.

References

Bifenazate Degradation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a carbazate-based acaricide used to control mite populations on various agricultural crops. Understanding its degradation pathways in aqueous environments is crucial for assessing its environmental fate, establishing pre-harvest intervals, and ensuring food safety. This technical guide provides an in-depth overview of the primary degradation mechanisms of this compound in aqueous solutions, namely hydrolysis, autoxidation, and photolysis. It details the experimental protocols for studying these pathways, presents quantitative data on degradation kinetics, and visualizes the transformation processes.

Core Degradation Pathways

This compound degrades in aqueous solutions primarily through two interconnected pathways: hydrolysis and photolysis. Autoxidation also plays a role, particularly in the initial conversion of this compound to its primary metabolite.

Hydrolysis and Autoxidation

In aqueous solutions, this compound undergoes an initial oxidation step to form this compound-diazene (diazenecarboxylic acid, 2-(4-methoxy-[1,1'-biphenyl-3-yl], 1-methylethyl ester), also known as D3598).[1][2] This conversion is a key step in the degradation process. This compound-diazene is itself unstable in water and subsequently hydrolyzes to form other degradation products. The rate of hydrolysis is significantly influenced by the pH of the solution.

The degradation of this compound is faster in neutral to alkaline conditions compared to acidic conditions.[2] In air-saturated water at pH 5.7, this compound has been shown to undergo autoxidation in the dark with a half-life of 34 hours.[3] The autoxidation process in water is initiated by the oxidation of the this compound molecule by oxygen and involves the superoxide anion as a chain carrier.[3]

The major degradation products identified from hydrolysis include:

-

This compound-diazene (D3598) : The initial oxidation product.[1][4]

-

[1,1'-Biphenyl]-3,4-diol (D9472) [4]

-

4-methoxybiphenyl (D1989) [4]

Photolysis

This compound is susceptible to degradation upon exposure to light. In aqueous solutions, direct photolysis occurs, leading to the formation of various photoproducts. The phototransformation of this compound is attributed to the oxidation of its excited states by oxygen and the cleavage of the N-N bond.[3]

Under simulated solar light in air-saturated water at pH 5.7, this compound has a photolysis half-life of 17 hours.[3] A study using a sterile aqueous pH 5 buffer and simulated sunlight reported a photolysis half-life (DT50) for the parent this compound of 0.9 days (10.8 hours).[2]

The major degradation product from photodegradation in water is:

-

4-Methoxy-(1,1'-biphenyl)-3-ol (D9963) [4]

Other identified photolysis products include polar products and carbon dioxide.[2]

Quantitative Degradation Data

The following tables summarize the quantitative data on the degradation kinetics of this compound and its primary metabolite, this compound-diazene, under various conditions.

Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions at 25°C

| pH | Half-life (DT50) | Reference |

| 4 | 9.1 days | [2] |

| 5 | 5.4 days | [2] |

| 7 | 20 hours | [2] |

| 9 | 1.6 hours | [2] |

Table 2: Degradation Half-life of this compound under Different Conditions

| Condition | Medium | Half-life (t1/2) | Reference |

| Autoxidation (dark) | Air-saturated water (pH 5.7) | 34 hours | [3] |

| Photolysis | Air-saturated water (pH 5.7) | 17 hours | [3] |

| Photolysis (simulated sunlight) | Sterile aqueous buffer (pH 5) | 0.9 days (10.8 hours) | [2] |

Table 3: Hydrolysis Half-life of this compound-diazene in Aqueous Solutions

| pH | Half-life (DT50) | Reference |

| 4 | 58 hours | [2] |

| 5 | 50 hours | [2] |

| 7 | 18 hours | [2] |

| 9 | 0.28 hours | [2] |

Experimental Protocols

Detailed methodologies are essential for reproducible studies on this compound degradation. Below are outlines of key experimental protocols.

Hydrolysis Study Protocol

A standardized protocol for assessing the hydrolysis of this compound involves the following steps:

-

Preparation of Buffer Solutions : Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2]

-

Test Substance Preparation : A stock solution of this compound is prepared in a suitable solvent like acetonitrile. An aliquot of this stock solution is added to the buffer solutions to achieve a final concentration of approximately 1 mg/L. The amount of organic solvent should be kept minimal (e.g., <1%).[2]

-

Incubation : The test solutions are maintained at a constant temperature, typically 25°C, in the dark to prevent photodegradation.[2]

-

Sampling : Aliquots of the test solutions are collected at predetermined time intervals.

-

Sample Analysis : The concentration of this compound and its degradation products in the samples is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Data Analysis : The degradation rate and half-life (DT50) of this compound at each pH are calculated, typically assuming first-order kinetics.

Photolysis Study Protocol

The protocol for a photolysis study is as follows:

-

Test Solution Preparation : A solution of this compound (often 14C-labeled for easier tracking of degradants) is prepared in a sterile aqueous buffer at a specific pH (e.g., pH 5). The concentration is typically around 1 mg/L.[2]

-

Light Source : The test solutions are exposed to a light source that simulates natural sunlight, often filtered to remove wavelengths below 290 nm. The light intensity should be controlled and monitored. A dark control, wrapped in aluminum foil, is run in parallel.[2]

-

Incubation : The experiment is conducted at a constant temperature. The light exposure can be continuous or follow a light/dark cycle (e.g., 12 hours light, 12 hours dark).[2]

-

Sampling : Samples are collected from both the irradiated and dark control solutions at various time points.

-

Analysis : The samples are analyzed to determine the concentration of the parent compound and its photoproducts.

-

Data Analysis : The photodegradation rate and half-life are calculated, correcting for any degradation observed in the dark control.

Analytical Methodology: HPLC-UV

A common method for the quantification of this compound is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A CN (cyano) column is often used.[5]

-

Mobile Phase : A mixture of methanol, acetonitrile, and water (e.g., 20:28:52 v/v/v).[5]

-

Flow Rate : Typically 1.0 mL/min.[5]

-

Column Temperature : Maintained at 25°C.[5]

-

Detection Wavelength : 230 nm.[5]

-

Sample Preparation : For analysis of both this compound and this compound-diazene, a reduction step using ascorbic acid can be employed to convert this compound-diazene back to this compound, allowing for the determination of the total residue.[6]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. fao.org [fao.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound by HPLC | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bifenazate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Bifenazate, a carbazate acaricide. The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule.

Introduction to this compound

This compound is a selective miticide used to control a variety of mite pests on agricultural and ornamental crops. Its chemical structure, isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate, presents several key functional groups that are amenable to spectroscopic analysis. Understanding its spectroscopic properties is crucial for quality control, metabolism studies, and residue analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms that analyze the molecule's structure.

2.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals signals corresponding to the aromatic protons of the biphenyl system, the methoxy group, the isopropyl moiety, and the hydrazine protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.6 | Multiplet | 8H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH(CH₃)₂ | ~5.0 | Septet | 1H |

| -CH(CH ₃)₂ | ~1.3 | Doublet | 6H |

| NH -NH | Broad signals | Broad Singlet | 2H |

2.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of this compound, identifying the distinct carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~157 |

| Aromatic C-O | ~158 |

| Aromatic C-N | ~145 |

| Quaternary Aromatic C | ~130 - 140 |

| Aromatic CH | ~110 - 130 |

| -OC H₃ | ~55 |

| -C H(CH₃)₂ | ~70 |

| -CH(C H₃)₂ | ~22 |

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans is required.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in definitive peak assignments.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

3.1. IR Absorption Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300 | N-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2980 | Aliphatic C-H | Stretching |

| 1700 (Experimental) [1] | C=O (Ester) | Stretching |

| ~1600, ~1500 | C=C | Aromatic Ring Stretching |

| ~1250 | C-O | Stretching |

| ~1100 | C-N | Stretching |

| 763 (Experimental) [1] | C-H | Aromatic Out-of-plane Bending |

3.2. Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A small amount of powdered this compound is placed directly onto the ATR crystal.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean ATR crystal is collected.

-

Data Acquisition: The sample is placed on the crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

4.1. Mass Spectrometry Data

The mass spectral data for this compound has been reported in several databases. The exact mass and major fragments are summarized below.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₃ | PubChem[2] |

| Molecular Weight | 300.35 g/mol | PubChem[2] |

| Exact Mass | 300.1474 Da | PubChem[2] |

| GC-MS (m/z) | ||

| Top Peak | 199 | PubChem[2] |

| 2nd Highest Peak | 300 | PubChem[2] |

| 3rd Highest Peak | 196 | PubChem[2] |

| MS-MS ([M+H]⁺) | ||

| Precursor Ion (m/z) | 301.1547 | PubChem[2] |

| Fragment Ions (m/z) | 198.1, 214.1, 256.2 | PubChem[2] |

| MS-MS ([M-H]⁻) | ||

| Precursor Ion (m/z) | 299.1401 | PubChem[2] |

| Fragment Ions (m/z) | 239.1, 211.1, 224.2 | PubChem[2] |

4.2. Experimental Protocol for LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of this compound in various matrices.

-

Sample Preparation: For residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed. The sample is extracted with an appropriate solvent (e.g., acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE).

-

Chromatographic Separation: The extract is injected into a liquid chromatograph. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source.

-

MS1 Scan: A full scan is performed to identify the precursor ion of this compound ([M+H]⁺ or [M-H]⁻).

-

MS2 Scan (Product Ion Scan): The precursor ion is selected and fragmented in the collision cell. The resulting fragment ions are detected, providing a characteristic fragmentation pattern for confirmation.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the comprehensive analysis of this compound. While experimental NMR and a full IR spectrum are not widely available in public domains, predictive methods and analysis of key functional groups offer valuable structural insights. Mass spectrometry, particularly LC-MS/MS, remains a cornerstone for the sensitive and specific detection and quantification of this compound in complex samples. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis of this important acaricide.

References

Bifenazate as a Modulator of GABA-Gated Chloride Channels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the acaricide bifenazate's mechanism of action, focusing on its role as a positive allosteric modulator of γ-aminobutyric acid (GABA)-gated chloride channels. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's effects on its target receptor.

Executive Summary

This compound is a selective acaricide used for the control of spider mites, such as Tetranychus urticae. Its mode of action is not on the mitochondrial complex III, as initially proposed, but rather as a synergist or allosteric modulator of GABA-gated chloride channels.[1][2] this compound and its primary metabolite, diazene, do not act as direct agonists on the GABA receptor. Instead, they enhance the receptor's response to its natural ligand, GABA. This potentiation of the GABA-induced chloride current leads to hyperpolarization of the neuron, inducing paralysis and eventual death of the mite.[3] This allosteric modulation occurs at a binding site distinct from the GABA binding site.[3]

Quantitative Data on this compound's Modulatory Effects

The positive allosteric modulation of the Tetranychus urticae GABA receptor (TuGABAR) by this compound and its active metabolite, diazene, has been quantified through electrophysiological studies. The key finding is a significant leftward shift in the GABA dose-response curve, indicating an increased potency of GABA in the presence of these modulators.

| Modulator | Concentration | Target Receptor | Effect on GABA EC50 | Fold Shift in GABA Potency | Reference |

| This compound | 30 µM | TuGABAR | From 24.8 µM to 4.83 µM | ~5.1 | [1][3] |

| Diazene | 30 µM | TuGABAR | From 24.8 µM to 10.8 µM | ~2.3 | [3] |

TuGABAR: A homologue of the RDL (Resistance to dieldrin) subunit of the ionotropic GABA receptor from Tetranychus urticae.

Core Signaling Pathway

This compound's interaction with the GABA-gated chloride channel involves a positive allosteric modulation mechanism. The following diagram illustrates this signaling pathway, from the binding of this compound and GABA to the final physiological effect on the neuron.

Caption: this compound's allosteric modulation of the GABA receptor signaling pathway.

Experimental Protocols

The primary method for characterizing the effects of this compound on GABA-gated chloride channels is two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes expressing the target receptor.

Oocyte Preparation and Receptor Expression

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

-

Defolliculation: The ovarian lobes are treated with collagenase in a calcium-free solution to remove the follicular cell layer from the oocytes.

-

cRNA Injection: Oocytes are injected with cRNA encoding the Tetranychus urticae GABA receptor subunit (TuGABAR).

-

Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C in a Barth's solution supplemented with antibiotics to allow for receptor expression in the oocyte membrane.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

-

Oocyte Placement: An oocyte expressing the TuGABAR is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

Voltage Clamp: The oocyte membrane potential is clamped at a holding potential of -60 mV to -80 mV.

-

Drug Application: GABA, this compound, or a combination of both are applied to the oocyte via the perfusion system.

-

Data Acquisition: The resulting currents are recorded, amplified, and digitized for analysis. The peak current induced by GABA in the presence and absence of this compound is measured.

Data Analysis

-

Dose-Response Curves: Dose-response curves for GABA are generated by plotting the normalized peak current against the logarithm of the GABA concentration.

-

EC50 Calculation: The curves are fitted to a sigmoidal logistic equation to determine the EC50 (the concentration of GABA that elicits a half-maximal response).

-

Statistical Analysis: Statistical tests are used to determine the significance of the shift in the GABA EC50 in the presence of this compound.

The following diagram outlines the workflow for the TEVC experiment.

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

Selectivity and Concluding Remarks

The action of this compound appears to be highly specific to mite GABA receptors. Studies have shown that this compound does not exhibit the same positive allosteric modulator effect on the honeybee (Apis mellifera) RDL GABA receptor.[1] This selectivity is a critical aspect of its utility as a targeted acaricide with low toxicity to beneficial insects.[1] The differential metabolism of this compound in insects and mites may also contribute to its high selectivity.[1]

Further research into the specific amino acid residues at the allosteric binding site that confer this selectivity could provide valuable insights for the development of novel, even more specific, and effective crop protection agents. The methodologies and data presented in this guide offer a foundational understanding for scientists and researchers working to elucidate the intricate mechanisms of pesticide action and to innovate in the field of drug and pesticide discovery.

References

Sub-lethal Effects of Bifenazate on Mite Behavior and Reproduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective carbazate acaricide widely utilized in integrated pest management (IPM) programs to control various mite species, particularly from the Tetranychidae family.[1] While its lethal effects are well-documented, the sub-lethal impacts on mite populations that survive exposure are critical for understanding its long-term efficacy and for developing sustainable resistance management strategies.[2] Exposure to sub-lethal concentrations of this compound can induce a range of adverse effects on mite life-history traits, including longevity, fecundity, and fertility, ultimately affecting the population's growth dynamics.[1][3][4] This technical guide provides an in-depth analysis of the sub-lethal effects of this compound on mite behavior and reproduction, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental processes.

Mode of Action

Initially considered a neurotoxin, substantial evidence now points to the mitochondrial complex III (cytochrome bc1 complex) at the Qo site as the primary target for this compound.[5][6][7] Mutations in the mitochondrial cytochrome b (cytb) gene are strongly associated with this compound resistance in mites.[1][8] This mode of action disrupts the electron transport chain, leading to impaired energy production. While a synergistic or allosteric modulator effect on GABA-gated chloride channels has also been observed, the primary acaricidal activity is attributed to its impact on mitochondrial respiration.[6][9] Resistance to this compound has been shown to be maternally inherited, which supports the hypothesis of a mitochondrial target.[1][10]

Data Presentation: Sub-lethal Effects on Mite Reproduction and Population Parameters

The following tables summarize the quantitative data from various studies on the sub-lethal effects of this compound on key life history and population parameters of different mite species.

Table 1: Effects of Sub-lethal Concentrations of this compound on Tetranychus urticae (Two-Spotted Spider Mite)

| Parameter | Control | LC10 | LC20 | LC30 | Reference(s) |

| Parental Generation | |||||

| Survival Rate | - | Reduced by 9% | Reduced by 13% | - | [8] |

| Female Longevity (days) | 23.36 | - | - | - | [3] |

| Oviposition Period | - | Reduced by 77.6% | Reduced by 83.1% | - | [8] |

| Fecundity (eggs/female) | - | Decreased by 89.2% | Decreased by 76.9% | 27.02 | [3][8] |

| Progeny Generation | |||||

| Net Reproductive Rate (R₀) | 57.93 | 49.17 | 41.50 | 32.87 | [3] |

| Intrinsic Rate of Increase (r) | 0.208 | Lower than control | Lower than control | Lower than control | [3] |

| Finite Rate of Increase (λ) | 1.232 | Lower than control | Lower than control | Lower than control | [3] |

| Mean Generation Time (T) (days) | 19.48 | 19.80 | 20.10 | 19.45 | [3] |

Table 2: Effects of Sub-lethal Concentrations of this compound on Tetranychus truncatus

| Parameter | Control | LC15 | LC30 | Reference(s) |

| Parental Generation | ||||

| Female Longevity (days) | Decreased with increasing concentration | [1][4] | ||

| Oviposition Period (days) | Decreased with increasing concentration | [1][4] | ||

| Fecundity (eggs/female) | Significantly reduced with increasing concentration | [1][4] | ||

| Population Parameters | ||||

| Net Reproductive Rate (R₀) | Significantly lower than control | [1] | ||

| Intrinsic Rate of Increase (r) | Reduced compared to control | [1] | ||

| Mean Generation Time (T) | Influenced significantly | [1] |

Table 3: Effects of Sub-lethal Concentrations of this compound on Panonychus citri (Citrus Red Mite)

| Parameter | Control | LC10 | LC30 | Reference(s) |

| Life History Traits | ||||

| Development Duration | - | Significantly affected | Significantly affected | [11] |

| Fecundity | - | Significantly affected | Significantly affected | [11] |

| Enzyme Activity | ||||

| CYP450 Activity | - | - | Inhibited | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections describe the common experimental protocols used to assess the sub-lethal effects of this compound on mites.

Mite Rearing and Culture Maintenance

-

Host Plant: Mite populations, such as Tetranychus urticae and Tetranychus truncatus, are typically reared on the leaf discs of bean plants (Lablab purpureus or similar).[1]

-

Environmental Conditions: Cultures are maintained in a controlled environment, commonly at 25±1°C, 60-80% relative humidity (RH), and a photoperiod of 16 hours of light to 8 hours of dark (16L:8D).[1]

-

Containment: Leaf discs are placed on water-saturated polyurethane mats or wet cotton in Petri dishes to provide moisture and prevent mites from escaping.[11]

Bioassay for Determining Lethal Concentrations (LC values)

-

Methodology: The leaf-residue or leaf dip bioassay method is commonly employed.[7]

-

Procedure:

-

Newly emerged adult female mites are transferred to fresh leaf discs.

-

A series of this compound concentrations are prepared. A control group is treated with a solvent (e.g., 0.1% ethyl acetate solution) or distilled water.[11]

-

For the leaf dip method, leaves with the mites are briefly immersed in the respective this compound solutions.[11]

-

The treated leaf discs are then placed in a controlled environment for observation.

-

Mortality is assessed after a set period, typically 24 hours.

-

-

Data Analysis: Probit analysis is used to calculate the lethal concentrations (e.g., LC10, LC20, LC30, LC50).[12]

Sub-lethal Effects on Life History and Population Parameters

-

Methodology: The age-stage, two-sex life table analysis is a comprehensive method used to evaluate the overall effects of a pesticide on both the survivorship and fecundity of a population.[3][10]

-

Procedure:

-

A cohort of newly emerged female mites is treated with the predetermined sub-lethal concentrations (e.g., LC10, LC20) of this compound and a control.[8]

-

The surviving individuals are transferred to fresh, untreated leaf discs.

-

The daily survival and fecundity of these parental (F0) females are recorded until the death of the last individual.

-

The developmental time, survival, and fecundity of their offspring (the F1 generation) are also monitored daily.

-

-

Data Analysis: The collected data are analyzed to calculate key life table parameters, including:

-

Age-stage specific survival rate (s_xj)

-

Age-specific fecundity (m_x)

-

Net reproductive rate (R₀): The average number of offspring an individual produces during its lifetime.[3]

-

Intrinsic rate of increase (r): A measure of the population growth rate under specific environmental conditions.[1][3]

-

Finite rate of increase (λ): The per capita rate of increase per unit of time.[3]

-

Mean generation time (T): The average time from the birth of an individual to the birth of its offspring.[3]

-

Sub-lethal Effects on Mite Behavior

While extensive data exists on the reproductive and demographic impacts of sub-lethal this compound exposure, specific, quantified effects on mite behavior such as feeding, dispersal, and mating are not as well-documented in the reviewed literature. This compound and its active metabolite, diazene, are known to induce paralysis in spider mites, which suggests a direct impact on their nervous system and, consequently, their behavior.[9] However, further research is required to quantify changes in specific behaviors at sub-lethal concentrations and to understand the broader ecological implications of such alterations.

Conclusion

Sub-lethal concentrations of this compound have significant and detrimental effects on the reproduction and population dynamics of susceptible mite species.[1][3] Exposure to these lower concentrations leads to reduced female longevity and fecundity, and negatively impacts the growth rates of subsequent generations. These findings underscore the importance of considering sub-lethal effects when evaluating the overall impact of an acaricide in an IPM program. While the primary mode of action is the disruption of mitochondrial respiration, the observed paralytic effects suggest behavioral impacts that warrant further investigation. A comprehensive understanding of these sub-lethal effects is essential for optimizing the use of this compound, managing resistance, and ensuring its long-term viability as an effective acaricide.

References

- 1. biotaxa.prod.amazon.auckland.ac.nz [biotaxa.prod.amazon.auckland.ac.nz]

- 2. researchgate.net [researchgate.net]

- 3. How sublethal concentrations of this compound affect biological parameters of Tetranychus urticae (Acari: Tetranychidae) at laboratory conditions [jesi.areeo.ac.ir]

- 4. bioone.org [bioone.org]

- 5. This compound [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. bioone.org [bioone.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel action of highly specific acaricide; this compound as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www1.montpellier.inrae.fr [www1.montpellier.inrae.fr]

- 11. Sublethal effects of this compound on biological traits and enzymatic properties in the Panonychus citri (Acari: Tetranychidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotaxa.org [biotaxa.org]

Methodological & Application

Application Note: Quantification of Bifenazate in Plant Tissues using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bifenazate is a widely used acaricide for controlling mite populations on a variety of agricultural products. Due to its potential for human exposure through consumption of treated plant materials, robust and sensitive analytical methods are required for the accurate quantification of its residues. A significant challenge in this compound analysis is its rapid oxidation to this compound-diazene, which can in turn be reduced back to the parent compound.[1][2] This application note details a comprehensive and validated LC-MS/MS protocol for the reliable quantification of total this compound residues in various plant tissues, incorporating a reduction step to account for the conversion of its primary metabolite. The method is based on the widely accepted QuEChERS extraction procedure followed by analysis using tandem mass spectrometry, providing high selectivity and sensitivity.

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plant tissues, from sample preparation to LC-MS/MS analysis.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of this compound from plant matrices.[1][3][4]

-

Homogenization: Weigh 10 g of a homogenized plant sample (e.g., fruits, vegetables) into a 50 mL centrifuge tube. For dry samples like cereals, use 5 g and add 10 mL of water to rehydrate.[3]

-

Extraction:

-

Add 10 mL of acetonitrile to the sample tube.

-

If an internal standard is used, add an appropriate amount at this stage (e.g., 100 µL of a suitable concentration of Chlorpyrifos D10).[3]

-

Shake the tube vigorously for 1 minute.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[3]

-

Immediately shake the tube for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup (Optional):

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences is effective.[2][4] For highly pigmented samples, graphitized carbon black (GCB) may be used, although it can retain planar analytes. Z-Sep+ has been shown to provide good recovery and minimal matrix effects.[2]

-

Vortex the dSPE tube for 1 minute and centrifuge at high speed for 2 minutes.

-

-

Reduction and Stabilization:

-

Transfer 1 mL of the final extract (either raw or cleaned-up) into an autosampler vial.

-

Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.[3][5]

-

Allow the vial to stand for at least 15 hours (e.g., overnight) at room temperature to ensure the complete conversion of this compound-diazene to this compound and to stabilize the parent compound.[3]

-

2. LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is typically employed.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: At least two MRM transitions should be monitored for both the target analyte and the internal standard (if used) for confirmation and quantification.[6] The precursor ion and the most abundant, stable product ion are used for quantification, while a second product ion is used for confirmation.

-

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| This compound | 301.2 | 170.1 | 198.1 |

Note: The specific collision energies for each transition should be optimized on the instrument being used.[6]

Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

-

Linearity: The method should be linear over the expected concentration range of the samples, with a correlation coefficient (R²) of > 0.99.

-

Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. For many pesticide residue methods, a typical LOQ is 0.01 mg/kg.[6]

-

Accuracy (Recovery): The recovery of the analyte should be within an acceptable range (typically 70-120%) at different spiking levels.[7]

-

Precision (Repeatability): The relative standard deviation (RSD) for replicate measurements should be ≤ 20%.

To account for matrix effects, it is highly recommended to use matrix-matched calibration standards for quantification.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in plant tissues.

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols: Bifenazate Dose-Response Curve Analysis in Tetranychus urticae

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of the acaricide bifenazate in the two-spotted spider mite, Tetranychus urticae. This document includes a summary of quantitative data from various studies, detailed experimental protocols for bioassays, and diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound.

Data Presentation

The following tables summarize the lethal concentrations (LC) of this compound against Tetranychus urticae as reported in various scientific studies. These values are crucial for understanding the potency of this compound and for designing effective pest management strategies.

| Study Population | LC10 (μg/mL) | LC20 (μg/mL) | LC30 (ppm) | LC50 (μg/mL or ppm) | LC90 (ppm) | Regression Equation (y = mortality, x = log concentration) | Chi-Square (χ²) | Source |

| General | 4.92 | 8.77 | - | 26.54 | - | y = -2.49 + 1.75x | - | |

| Susceptible (SSS) | - | - | - | 23.06 | - | - | - | [1] |

| Deir-Alla | - | - | - | 39.66 | - | - | - | [1] |

| Krimeh | - | - | - | 26.29 | - | - | - | [1] |

| Al-Ramtha | - | - | - | 23.06 | - | - | - | [1] |

| Zyzya | - | - | - | 19.73 | - | - | - | [1] |

| Karamah | - | - | - | 13.90 | - | - | - | [1] |

| Baq'a | - | - | - | 12.13 | - | - | - | [1] |

| General | - | - | - | 112.18 | 742.45 | - | 1.68 | [2] |

| Sublethal Study | 21 | 52 | 100 | - | - | - | - | [3][4] |

Experimental Protocols

The following are detailed methodologies for conducting dose-response bioassays of this compound against Tetranychus urticae. The slide-dip and leaf-dip methods are the most commonly employed techniques.

Rearing of Tetranychus urticae

-

Host Plant: Maintain a stock culture of T. urticae on a suitable host plant, such as bean plants (Phaseolus vulgaris) or cowpea leaf discs.

-

Environmental Conditions: Rear the mites in a controlled environment with a temperature of 25 ± 1°C, relative humidity of 60-70%, and a photoperiod of 16:8 hours (Light:Dark).

-

Synchronization: To obtain adult female mites of a uniform age for bioassays, transfer adult females to new, uninfested leaves and allow them to oviposit for 24 hours. Remove the females, and the resulting cohort of eggs will develop synchronously.

Preparation of this compound Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., Acramite® 480 SC) in distilled water.

-

Serial Dilutions: Create a geometric series of at least five to seven concentrations of this compound by serial dilution of the stock solution with distilled water. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%. A control group treated only with distilled water (or water with the formulation's solvent if applicable) must be included.

Bioassay Method 1: Slide-Dip Technique

This method is widely used for its simplicity and the direct exposure of mites to the acaricide.

-

Mite Preparation: Carefully place adult female mites on their backs onto a piece of double-sided sticky tape affixed to a microscope slide.

-

Dipping: Immerse the slide with the attached mites into the this compound solution for a standardized period, typically 5 seconds.

-

Drying: After dipping, remove the slide and allow it to air-dry at room temperature for 1-2 hours.

-

Incubation: Place the slides in a petri dish lined with moist filter paper to maintain humidity.

-

Mortality Assessment: Assess mite mortality after 24 to 48 hours under a stereomicroscope. Mites are considered dead if they do not move when prodded with a fine brush.

Bioassay Method 2: Leaf-Dip Technique

This method more closely simulates the exposure of mites to pesticide residues on a leaf surface.

-

Leaf Disc Preparation: Prepare leaf discs (e.g., 3 cm in diameter) from the host plant.

-

Dipping: Immerse each leaf disc in the respective this compound solution for 5-10 seconds.

-

Drying: Allow the treated leaf discs to air-dry completely.

-

Mite Infestation: Place the dried leaf discs, adaxial side up, on a moist cotton pad or filter paper in a petri dish. Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.

-

Incubation: Seal the petri dishes with a ventilated lid or parafilm to prevent mites from escaping and maintain humidity.

-

Mortality Assessment: Record mortality after 24 to 48 hours as described for the slide-dip method.

Data Analysis

-

Mortality Correction: Correct the observed mortality using Abbott's formula if the mortality in the control group is between 5% and 20%.

-

Probit Analysis: Analyze the dose-response data using probit analysis to calculate the LC50, LC90, and other relevant lethal concentration values, along with their 95% confidence intervals. The slope of the probit regression line provides information on the homogeneity of the mite population's response.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a this compound dose-response bioassay using the leaf-dip method.

Caption: Workflow for this compound Dose-Response Bioassay.

Signaling Pathway of this compound

This compound's mode of action is primarily through the disruption of mitochondrial respiration. It is also considered a pro-acaricide, requiring activation within the mite.

Caption: Proposed Mode of Action of this compound in T. urticae.

This compound is a carbazate acaricide that acts as a potent inhibitor of the mitochondrial electron transport chain.[5] It is considered a pro-drug that is metabolized by mite esterases into its active form, diazene.[6] The primary target site is the Qo site of Complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain.[5][7] Inhibition at this site disrupts the electron flow, leading to a halt in ATP production and subsequent mite mortality. Resistance to this compound in T. urticae has been linked to mutations in the mitochondrial cytochrome b gene.[8] Additionally, some studies suggest that this compound can act as a positive allosteric modulator of GABA-gated chloride channels in the nervous system of T. urticae, although its primary mode of action is considered to be mitochondrial.[7][9]

References

- 1. aensiweb.com [aensiweb.com]

- 2. svuijas.journals.ekb.eg [svuijas.journals.ekb.eg]

- 3. How sublethal concentrations of this compound affect biological parameters of Tetranychus urticae (Acari: Tetranychidae) at laboratory conditions [jesi.areeo.ac.ir]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. This compound [sitem.herts.ac.uk]

- 6. Organophosphate insecticides and acaricides antagonise this compound toxicity through esterase inhibition in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel mutation in mitochondrial cytochrome b conferring resistance to this compound in two-spotted spider mite Tetranychus urticae Koch (Acarina: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel action of highly specific acaricide; this compound as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bifenazate GABA Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective acaricide widely used for controlling mite populations. While its primary mode of action is the inhibition of the mitochondrial complex III electron transport chain, recent studies have revealed a novel activity of this compound as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors in arthropods.[1][2][3] GABA is the primary inhibitory neurotransmitter in the central nervous system of both vertebrates and invertebrates.[4] Its receptor, the GABA receptor, is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of nerve impulses.[4][5]

This compound has been shown to enhance the effect of GABA on the GABA-gated chloride channel in the two-spotted spider mite, Tetranychus urticae.[1][2] This synergistic action suggests that this compound binds to a site on the GABA receptor distinct from the GABA binding site, causing a conformational change that increases the receptor's sensitivity to GABA.[1][2] This allosteric modulation presents a secondary mechanism contributing to its acaricidal activity.

These application notes provide a detailed protocol for a GABA receptor binding assay adapted for the characterization of this compound's modulatory effects. The protocol is based on established radioligand binding assay principles for GABA receptors.[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the GABA receptor and the experimental workflow for the binding assay.

Caption: GABA Receptor Signaling Pathway with this compound Modulation.

Caption: Experimental Workflow for GABA Receptor Binding Assay.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effect on the GABA receptor in Tetranychus urticae. Researchers can use this as a reference for expected outcomes.

| Compound | Concentration | Effect on GABA EC50 | Fold Change in GABA Potency | Reference |

| This compound | 30 µM | Shift from 24.8 µM to 4.83 µM | ~5.1x | [1] |

| Diazene (active metabolite) | 30 µM | Shift from 24.8 µM to 10.8 µM | ~2.3x | [1] |

Experimental Protocol: Radioligand Binding Assay for this compound's Allosteric Modulation of GABA Receptors

This protocol is adapted from standard procedures for GABA-A receptor binding assays and is designed to detect the positive allosteric modulatory effects of this compound.[7][8]

1. Materials and Reagents

-

Biological Sample: Nerve tissue membranes from the target organism (e.g., spider mite homogenate, insect head membranes, or a cell line expressing the target GABA receptor).

-

Radioligand: [³H]muscimol or another suitable GABA-A receptor agonist radioligand.

-

Test Compound: this compound.

-

Unlabeled Ligand: GABA or bicuculline methiodide for determining non-specific binding.[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

2. Membrane Preparation

-

Homogenize the nerve tissue in 20 volumes of ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

-

Wash the pellet by resuspending in ice-cold deionized water and centrifuging again at 140,000 x g for 30 minutes.[8]

-

Repeat the wash step two more times with ice-cold assay buffer.[8]

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane preparation in aliquots at -80°C until use.

3. Binding Assay Procedure

This assay should be performed in triplicate for each condition.

-

Assay Setup: Prepare three sets of tubes:

-

Total Binding: Contains membrane preparation and [³H]muscimol.

-

Non-specific Binding (NSB): Contains membrane preparation, [³H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline methiodide (e.g., 100 µM).[7]

-

Experimental: Contains membrane preparation, [³H]muscimol, and varying concentrations of this compound.

-

-

Incubation:

-

To each tube, add the following in order:

-

Assay buffer to a final volume of 500 µL.

-

Membrane preparation (typically 100-200 µg of protein).[9]

-

For NSB tubes, add the unlabeled GABA or bicuculline methiodide.

-

For experimental tubes, add the desired concentration of this compound.

-

Add a sub-saturating concentration of [³H]muscimol (e.g., 5 nM) to all tubes.[8]

-

-

Incubate the tubes at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[8]

-

4. Termination and Separation

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials.

5. Quantification

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

6. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

-

Determine the Effect of this compound:

-

Calculate the percentage change in specific binding in the presence of this compound compared to the specific binding in the absence of this compound.

-

Percentage Enhancement = [((Specific Binding with this compound - Specific Binding without this compound) / Specific Binding without this compound) x 100].

-

-

Determine EC50 Shift (Optional):

-

To quantify the potentiation, perform a saturation binding experiment in the presence and absence of a fixed concentration of this compound. This will allow for the determination of any change in the affinity (Kd) of the radioligand for the receptor.

-

Alternatively, perform a functional assay (e.g., electrophysiology) to measure the shift in the GABA dose-response curve, as demonstrated in the literature.[1]

-

Conclusion

This application note provides a comprehensive framework for investigating the interaction of this compound with GABA receptors. The provided protocol for a radioligand binding assay is a robust method for characterizing the allosteric modulatory effects of this compound and similar compounds. The data and methodologies presented here will be valuable for researchers in the fields of insecticide development, neuropharmacology, and toxicology.

References

- 1. A novel action of highly specific acaricide; this compound as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | GABA Receptor | TargetMol [targetmol.com]

- 4. youtube.com [youtube.com]

- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioassays of Bifenazate Efficacy on Spider Mites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenazate is a selective carbazate acaricide widely used for the control of various spider mite species (Acari: Tetranychidae) in agricultural and ornamental crops.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex III.[2][3][4] These application notes provide detailed protocols for in vitro bioassays to evaluate the efficacy of this compound against spider mites, crucial for resistance monitoring, new formulation development, and understanding its sublethal effects. The following sections detail established methodologies, present quantitative efficacy data, and illustrate experimental workflows.

This compound Mode of Action

This compound primarily acts as a potent inhibitor of the mitochondrial complex III (cytochrome bc1 complex) at the Qo site.[2][4] This disruption of the electron transport chain leads to a cessation of ATP production, resulting in paralysis and death of the mite. While the primary target is mitochondrial, some studies have suggested a secondary action as a synergist or allosteric modulator of GABA-gated chloride channels in the mite's nervous system.[2][5]